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Compound Name: (R)-1-Tosyloxy-2,3-propanediol

Cat. No.: B013917

An In-Depth Technical Guide to (R)-1-Tosyloxy-2,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Tosyloxy-2,3-propanediol is a high-value chiral building block essential in modern
organic and medicinal chemistry. Its stereochemically defined structure and the presence of a
highly reactive tosylate group make it an indispensable intermediate for the asymmetric
synthesis of complex molecules. This technical guide provides a comprehensive overview of its
chemical properties, reactivity, applications, and handling protocols, with a particular focus on
its pivotal role in the development of cardiovascular drugs.

Identified by its CAS number 41274-09-3, this compound is most notable as a key precursor for
the synthesis of chiral aryloxypropanolamines.[1] This structural motif forms the core of the vast
majority of beta-adrenergic blockers ([3-blockers), a critical class of medications for managing
cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias.[2][3] The
stereochemistry of these drugs is paramount, as different enantiomers often exhibit vastly
different pharmacological activities and safety profiles. The use of enantiomerically pure
starting materials like (R)-1-Tosyloxy-2,3-propanediol is therefore crucial for producing single-
enantiomer drugs with improved therapeutic indices.[4]

Chemical and Physical Properties
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(R)-1-Tosyloxy-2,3-propanediol is a white solid at room temperature.[5] Its key identifiers and

physical properties are summarized in the tables below for easy reference.

Chemical Identity

Identifier Value
2R)-2,3-dihydroxypropyl 4-
IUPAC Name (eR) Y YPopY
methylbenzenesulfonate
(R)-Glycerol 1-(p-toluenesulfonate), (R)-(-)-
Synonyms
Glycerol-alpha-monotosylate[6]
CAS Number 41274-09-3[1][5][6][71[8][9][10]

Molecular Formula

C10H140sS[5][6][7]1[10]

Molecular Weight 246.28 g/mol [6][7]1[8]
MDL Number MFCDO00270084[7][10]
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Physical Properties

Property Value Source
Appearance White Solid [5]
Melting Point 54-59 °C [5][6]
Boiling Point 463 °C at 760 mmHg [5][6]
Density 1.351 g/cm3 [51[6]
Refractive Index 1.559 [5]
LogP 1.13430 [6]
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Spectroscopic Characterization

While specific spectra for this compound are not publicly available in all databases, the
expected NMR signals can be predicted based on its structure.

e 1H NMR: The spectrum would feature distinct signals corresponding to the tosyl and
propanediol moieties. Aromatic protons on the p-toluenesulfonyl group would appear as two
doublets in the range of & 7.0-8.0 ppm. The methyl group of the tosylate would present as a
singlet around & 2.4 ppm. The protons of the propanediol backbone (CH2-O-Ts, CH-OH, and
CHz2-OH) would appear as a series of multiplets between & 3.5-4.2 ppm, along with signals
for the two hydroxyl protons.

e 13C NMR: The 13C NMR spectrum would show four signals for the aromatic carbons of the
tosyl group (between & 125-145 ppm) and a signal for the methyl carbon around & 21 ppm.
The three carbons of the propanediol backbone would be observed in the region of d 60-75
ppm, with the carbon atom directly attached to the electron-withdrawing tosyloxy group (C1)
being the most downfield shifted.

Chemical Reactivity and Applications

The primary utility of (R)-1-Tosyloxy-2,3-propanediol stems from the p-toluenesulfonate
(tosylate) group, which is an excellent leaving group. This facilitates nucleophilic substitution
reactions at the C1 position, allowing for the stereospecific introduction of various
functionalities.

Core Application: Synthesis of Beta-Blockers

The most significant application is in the synthesis of enantiomerically pure (S)-B-blockers.[2]
The synthesis typically proceeds via a two-step sequence involving the formation of a chiral
epoxide intermediate.

o Formation of an Aryl Ether: A phenol (ArOH) is deprotonated with a base (e.g., NaOH, NaH)
to form a phenoxide. This nucleophile then attacks the C1 position of (R)-1-Tosyloxy-2,3-
propanediol, displacing the tosylate group to form a glycerol ether derivative.

» Epoxidation and Amine Ring-Opening: The resulting intermediate undergoes an
intramolecular Williamson ether synthesis. The C2 hydroxyl group is deprotonated by the
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base, and the resulting alkoxide displaces the leaving group (formed from the C1 position) to
yield a chiral (R)-glycidyl ether. This epoxide is then opened by a primary amine (e.g.,
isopropylamine) to yield the final (S)-aryloxypropanolamine beta-blocker. This reaction
pathway ensures the correct stereochemistry required for pharmacological activity.[11]
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(R)-1-Tosyloxy-2,3-propanediol
+ ArOH

Step 1: Nucleophilic Substitution
(SN2 Reaction)

Base (e.g., NaOH)

Y

(R)-1-Aryloxy-2,3-propanediol

Step 2: Intramolecular Cyclization
(Williamson Ether Synthesis)

Base

A

(R)-Glycidyl Ether Intermediate
(Chiral Epoxide)

Step 3: Epoxide Ring-Opening
with R-NH2

(S)-Aryloxypropanolamine
(e.g., Propranolol, Metoprolol)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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